molecular formula C12H8ClN7O3 B11694774 5-[(2E)-2-{[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene}hydrazinyl]-1H-tetrazole

5-[(2E)-2-{[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene}hydrazinyl]-1H-tetrazole

Cat. No.: B11694774
M. Wt: 333.69 g/mol
InChI Key: OVTBBVWNLICDRF-MKMNVTDBSA-N
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Description

5-[(2E)-2-{[5-(2-CHLORO-5-NITROPHENYL)FURAN-2-YL]METHYLIDENE}HYDRAZIN-1-YL]-1H-1,2,3,4-TETRAZOLE is a complex organic compound that belongs to the class of heterocyclic compounds It features a furan ring substituted with a chloronitrophenyl group and a hydrazinyl-tetrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2E)-2-{[5-(2-CHLORO-5-NITROPHENYL)FURAN-2-YL]METHYLIDENE}HYDRAZIN-1-YL]-1H-1,2,3,4-TETRAZOLE typically involves the condensation of 5-(2-chloro-5-nitrophenyl)furan-2-carbaldehyde with hydrazine hydrate, followed by cyclization with sodium azide under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

5-[(2E)-2-{[5-(2-CHLORO-5-NITROPHENYL)FURAN-2-YL]METHYLIDENE}HYDRAZIN-1-YL]-1H-1,2,3,4-TETRAZOLE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, 5-[(2E)-2-{[5-(2-CHLORO-5-NITROPHENYL)FURAN-2-YL]METHYLIDENE}HYDRAZIN-1-YL]-1H-1,2,3,4-TETRAZOLE is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development and therapeutic applications .

Medicine

In medicine, the compound’s potential as a therapeutic agent is explored, particularly in the treatment of bacterial infections and cancer. Its unique structure allows it to target specific biological pathways, making it a promising candidate for drug development .

Industry

In the industrial sector, 5-[(2E)-2-{[5-(2-CHLORO-5-NITROPHENYL)FURAN-2-YL]METHYLIDENE}HYDRAZIN-1-YL]-1H-1,2,3,4-TETRAZOLE is used in the production of advanced materials, such as polymers and coatings. Its chemical properties make it suitable for use in various industrial applications .

Mechanism of Action

The mechanism of action of 5-[(2E)-2-{[5-(2-CHLORO-5-NITROPHENYL)FURAN-2-YL]METHYLIDENE}HYDRAZIN-1-YL]-1H-1,2,3,4-TETRAZOLE involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. This interaction can lead to the inhibition of bacterial growth or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 5-[(2E)-2-{[5-(2-CHLORO-5-NITROPHENYL)FURAN-2-YL]METHYLIDENE}HYDRAZIN-1-YL]-1H-1,2,3,4-TETRAZOLE stands out due to its unique combination of a furan ring, chloronitrophenyl group, and hydrazinyl-tetrazole moiety. This unique structure imparts distinct chemical and biological properties, making it a versatile compound for various applications .

Properties

Molecular Formula

C12H8ClN7O3

Molecular Weight

333.69 g/mol

IUPAC Name

N-[(E)-[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylideneamino]-2H-tetrazol-5-amine

InChI

InChI=1S/C12H8ClN7O3/c13-10-3-1-7(20(21)22)5-9(10)11-4-2-8(23-11)6-14-15-12-16-18-19-17-12/h1-6H,(H2,15,16,17,18,19)/b14-6+

InChI Key

OVTBBVWNLICDRF-MKMNVTDBSA-N

Isomeric SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C2=CC=C(O2)/C=N/NC3=NNN=N3)Cl

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C2=CC=C(O2)C=NNC3=NNN=N3)Cl

Origin of Product

United States

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